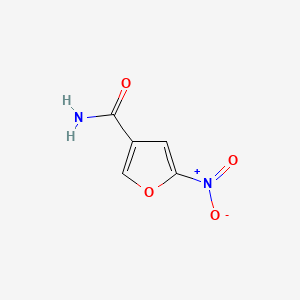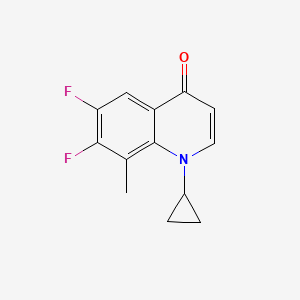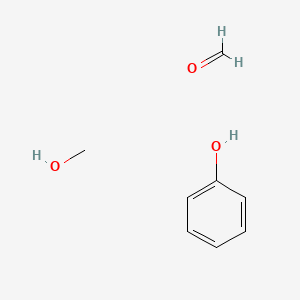
Formaldehyde;methanol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde;methanol;phenol, is a synthetic polymer formed by the reaction of phenol, formaldehyde, and methanol. This compound is a type of phenol-formaldehyde resin, which was the first completely synthetic polymer to be commercialized. Phenol-formaldehyde resins are known for their high mechanical strength, heat resistance, and low toxicity, making them widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with methanol and phenol, involves the polymerization of phenol with formaldehyde in the presence of methanol. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is essentially linear with small branching, while under alkaline conditions, the resultant polymer is a network .
Industrial Production Methods: In industrial practice, there are two basic methods for making phenol-formaldehyde resins. One method involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution to yield a low-molecular-weight prepolymer called a resole.
Chemical Reactions Analysis
Types of Reactions: Formaldehyde;methanol;phenol, undergoes various chemical reactions, including oxidation, reduction, and substitution. The polymerization reaction itself is a step-growth polymerization that can be either acid- or base-catalyzed .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, oxalic acid, hydrochloric acid, and sulfonic acids for acid-catalyzed reactions, and sodium hydroxide for base-catalyzed reactions . The reaction conditions typically involve elevated temperatures and controlled pH levels to achieve the desired polymer structure .
Major Products Formed: The major products formed from the reactions of formaldehyde, polymer with methanol and phenol, include hydroxymethyl phenol, methylene bridges, and ether bridges. These products contribute to the formation of a highly crosslinked, infusible polymer network .
Scientific Research Applications
Formaldehyde;methanol;phenol, has a wide range of scientific research applications. In chemistry, it is used as a binder and adhesive in the production of wood-based panels, casting molds, and heat-insulating materials . In biology and medicine, it is used in the synthesis of various biomedical materials due to its high mechanical strength and chemical resistance . In industry, it is used in the production of laminates, coatings, and adhesives .
Mechanism of Action
The mechanism of action of formaldehyde, polymer with methanol and phenol, involves the formation of a highly crosslinked polymer network through step-growth polymerization. The polymerization process is influenced by the reactivity of the ortho and para hydrogens of phenol and the concentration of reactive formaldehyde species . The molecular targets and pathways involved include the formation of hydroxymethyl phenol and subsequent condensation reactions to form methylene and ether bridges .
Comparison with Similar Compounds
Formaldehyde;methanol;phenol, can be compared with other phenol-formaldehyde resins such as novolacs and resoles. Novolacs are linear polymers with little branching, formed under acidic conditions, while resoles are network polymers formed under basic conditions . Similar compounds include phenol-formaldehyde resins made with cresols, xylenols, and resorcinol . The uniqueness of formaldehyde, polymer with methanol and phenol, lies in its specific combination of phenol, formaldehyde, and methanol, which imparts distinct mechanical and chemical properties .
Properties
CAS No. |
124058-18-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.181 |
IUPAC Name |
formaldehyde;methanol;phenol |
InChI |
InChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2 |
InChI Key |
RVHWXPCBUCDLBY-UHFFFAOYSA-N |
SMILES |
CO.C=O.C1=CC=C(C=C1)O |
Synonyms |
Formaldehyde, polymer with methanol and phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
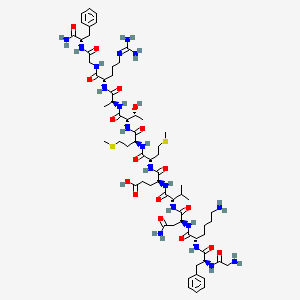
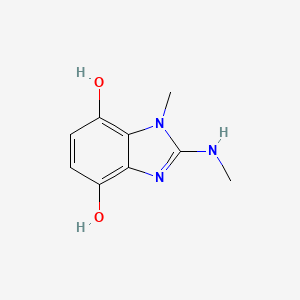

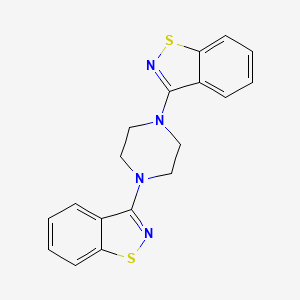
![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
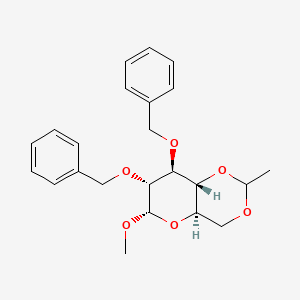
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
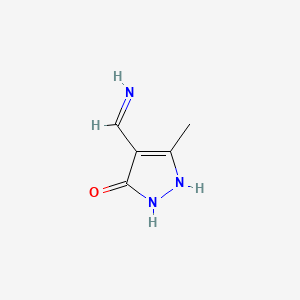
![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)
